![molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0](/img/structure/B580327.png)

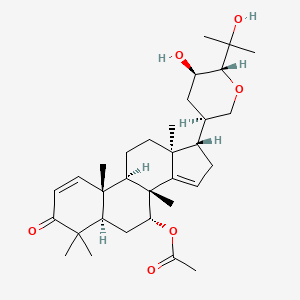

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Übersicht

Beschreibung

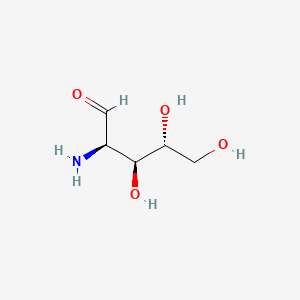

The compound “3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The compound also contains a bromophenyl group and a ketone group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro ring system, with the bromophenyl and ketone groups attached. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and ketone groups. The bromine atom is a good leaving group, so it could be involved in substitution reactions. The ketone group is electrophilic and can undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen

- Analgesic Properties : Research has explored the analgesic effects of 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one . Investigating its mechanism of action and potential as a pain-relieving agent is crucial for developing novel analgesics.

- Stereoselective Construction : Scientists have developed an efficient method for constructing 1,6-dioxaspiro[4.n]decan-2-one systems (where n = 4 or 5) from sugar-derived spirocyclopropane carboxylic acids. This work highlights the compound’s role in spiro compound synthesis .

- NMR Signal Integration : In proton NMR spectra, the integration of signal areas provides valuable information. For instance, the integration ratio of 3:2 for the peaks at 7.4 ppm and 2.6 ppm in the 1H NMR spectrum of 1,4-dimethylbenzene corresponds to the actual proton ratios (6:4). This knowledge aids in peak assignment and structural identification .

Medicinal Chemistry and Drug Development

Organic Synthesis and Spiro Compounds

NMR Spectroscopy and Structural Elucidation

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREOJUBLVKJJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849466, DTXSID901228834 | |

| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

CAS RN |

1272755-96-0, 1219331-78-8 | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)